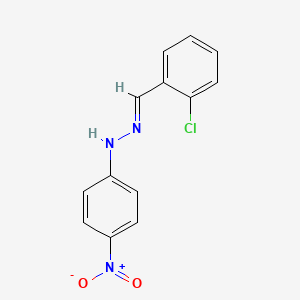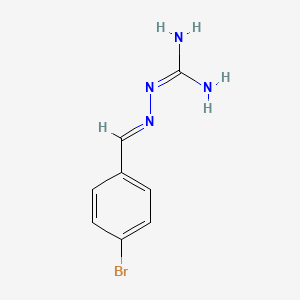
3-oxo-3H-phenoxazin-7-olate 10-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-OXO-3H-PHENOXAZIN-10-IUM-7,10-BIS(OLATE) is a heterocyclic organic compound known for its unique structural properties and diverse applications. It is commonly used in various scientific fields due to its ability to act as a redox indicator and its fluorescence properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-OXO-3H-PHENOXAZIN-10-IUM-7,10-BIS(OLATE) typically involves the oxidation of resorufin. The reaction conditions often include the use of strong oxidizing agents such as potassium permanganate or hydrogen peroxide in an alkaline medium. The reaction is carried out at controlled temperatures to ensure the stability of the product.
Industrial Production Methods
In industrial settings, the production of 3-OXO-3H-PHENOXAZIN-10-IUM-7,10-BIS(OLATE) is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the yield of the compound. The use of automated systems ensures consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-OXO-3H-PHENOXAZIN-10-IUM-7,10-BIS(OLATE) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxides.
Reduction: It can be reduced to form resorufin.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide in alkaline medium.
Reduction: Sodium borohydride, zinc dust in acidic medium.
Substitution: Halogenated solvents, strong nucleophiles like sodium methoxide.
Major Products Formed
Oxidation: Various oxides of the compound.
Reduction: Resorufin.
Substitution: Substituted phenoxazin derivatives.
Scientific Research Applications
3-OXO-3H-PHENOXAZIN-10-IUM-7,10-BIS(OLATE) is widely used in scientific research due to its versatile properties:
Chemistry: Used as a redox indicator in titrations and other analytical methods.
Biology: Employed in cell viability assays due to its fluorescence properties.
Medicine: Investigated for its potential use in photodynamic therapy.
Industry: Utilized in the manufacturing of dyes and pigments.
Mechanism of Action
The compound exerts its effects primarily through its redox properties. It can accept and donate electrons, making it useful in various redox reactions. The molecular targets include enzymes and other proteins involved in oxidative stress pathways. The fluorescence properties are due to the conjugated system within the molecule, which allows it to absorb and emit light at specific wavelengths.
Comparison with Similar Compounds
Similar Compounds
Resorufin: A reduced form of the compound with similar fluorescence properties.
Phenoxazine: The parent compound with a simpler structure.
Resazurin: Another redox indicator with similar applications.
Uniqueness
3-OXO-3H-PHENOXAZIN-10-IUM-7,10-BIS(OLATE) is unique due to its dual functionality as both a redox indicator and a fluorescent dye. This dual functionality makes it highly valuable in both analytical chemistry and biological research.
Properties
IUPAC Name |
10-oxido-7-oxophenoxazin-10-ium-3-olate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO4/c14-7-1-3-9-11(5-7)17-12-6-8(15)2-4-10(12)13(9)16/h1-6,14H/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXBWHJQWKZRKG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[O-])OC3=CC(=O)C=CC3=[N+]2[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6NO4- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-3-methylbenzamide](/img/structure/B11712150.png)
![N-(2,2,2-trichloro-1-{[(3,4-dichloroanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B11712162.png)


![N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]pyridine-3-carboxamide](/img/structure/B11712186.png)

![4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-N,N-dimethylaniline](/img/structure/B11712197.png)
![3-methoxy-N-[4-(3-{4-[(3-methoxybenzoyl)amino]phenoxy}phenoxy)phenyl]benzamide](/img/structure/B11712202.png)
![2-{[3-(2-Octadecanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B11712209.png)
![4-bromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11712212.png)
![2-[5-(oxiran-2-ylmethyl)-1H-indol-3-yl]-N-tritylethanamine](/img/structure/B11712222.png)
